5-Methyl-4-isoxazolecarbonyl chloride
Overview
Description
The compound of interest, 5-Methyl-4-isoxazolecarbonyl chloride, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. This particular derivative is characterized by a methyl group at the 5-position and a carbonyl chloride group at the 4-position of the isoxazole ring. The presence of the carbonyl chloride group makes it a reactive intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves a one-pot reaction from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . Another example is the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is achieved through oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from 2-chloro-6-fluorobenzaldehyde . These methods demonstrate the versatility of isoxazole derivatives in chemical synthesis.
Molecular Structure Analysis
Isoxazole derivatives exhibit interesting molecular structures that can be studied using various spectroscopic techniques. For example, the structure of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one was characterized by X-ray diffraction, NMR spectroscopy, and DFT calculations, revealing a unique parallelogram-void supramolecular architecture in the solid state . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined by X-ray diffraction, showing an offset π-stacking between the planar benzoyl-substituted diazole moieties .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For instance, methyl (trimethylsilylmethyl)acetylenecarboxylate, a precursor for di-exo-methylene derivatives of isoxazolines, reacts with nitrile oxides to yield cycloadducts, which can be further transformed into fused isoxazoles . Additionally, the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones demonstrates the potential of light-induced reactions for the efficient production of isoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups, carbonyl groups, and halogens can affect the compound's reactivity, boiling point, solubility, and other physical properties. For example, the method of quality control of 3-phenyl-5-methylisoxazole-4-carbonic acid chloranhydride using high-performance liquid chromatography indicates the importance of analytical techniques in assessing the purity and concentration of these compounds during industrial synthesis .
Scientific Research Applications
Quality Control in Industrial Synthesis
5-Methyl-4-isoxazolecarbonyl chloride plays a crucial role in quality control during industrial synthesis. A study by Vtorov et al. (1985) developed a method for its quantitative determination, essential for estimating the quality of oxacillin synthesis. This process involves transforming the compound into an isopropyl ester for high-efficiency liquid chromatography.
Synthesis of Bioactive Compounds
The compound is integral in synthesizing bioactive compounds. For instance, Fossa et al. (1991) used it for creating 5-substituted 4-isoxazolecarboxamides, which exhibited platelet antiaggregating activity and mild anti-inflammatory effects.
Intermediate in Triazole Derivatives
5-Methyl-4-isoxazolecarbonyl chloride serves as a key intermediate in synthesizing triazole derivatives, which are significant in various applications. Hui (2007) outlined a process involving multiple steps, demonstrating its versatility in synthetic chemistry.
Antineoplastic and Antifilarial Agents Synthesis
The compound's utility extends to synthesizing potential antineoplastic and antifilarial agents. Ram et al. (1992) explored its use in creating a series of benzimidazole-2-carbamates, highlighting its potential in developing new pharmaceuticals.
Luminescent Rhenium(I) Tricarbonyl Complexes
In the field of photophysical properties, 5-Methyl-4-isoxazolecarbonyl chloride is used in synthesizing luminescent complexes. Li et al. (2012) demonstrated its application in creating rhenium(I) tricarbonyl chloride complexes with unique blue-green luminescence.
Development of Novel Pyrazoline Derivatives
The compound is also significant in synthesizing pyrazoline derivatives. Şenol et al. (2020) investigated its role in creating new pyrazolines, analyzing their absorption and fluorescence properties, which are important in various scientific fields.
Continuous Flow Photochemical Synthesis
5-Methyl-4-isoxazolecarbonyl chloride is also used in continuous flow photochemical synthesis, as shown by Sampaio et al. (2023). This study highlighted its application in synthesizing isoxazole-5(4H)-ones and investigating their larvicidal activity.
Corrosion Inhibition
In the field of materials science, the compound is used for corrosion inhibition. Zucchi et al. (1996) studied the inhibiting action of tetrazole derivatives, including those derived from 5-Methyl-4-isoxazolecarbonyl chloride, on copper corrosion.
Bacterial Respiration Visualization
The compound aids in visualizing actively respiring bacteria. Rodriguez et al. (1992) utilized a derivative of it for bacterial enumeration in environmental samples, demonstrating its importance in microbiological research.
Antibacterial and Antifungal Activities
It's also pivotal in synthesizing compounds with antibacterial and antifungal activities. Chitra et al. (2010) synthesized derivatives that showed significant activity against various bacteria and fungi, illustrating its potential in developing new antimicrobial agents.
Controlled-Release Formulations
In agricultural science, 5-Methyl-4-isoxazolecarbonyl chloride is used in developing controlled-release formulations. Tai et al. (2002) created a polymer that releases an active agent for fungicidal effects, showcasing its application in sustainable agriculture.
Hypoglycemic Agent Development
The compound has been studied as a potential hypoglycemic agent. Riggi et al. (1968) investigated its efficacy in lowering blood glucose concentration in various animal models, indicating its possible use in diabetes treatment.
Synthesis of Functionalized Pyrazoles
In chemical synthesis, its derivatives are used for creating functionalized pyrazoles. Grotjahn et al. (2002) presented methods to install various groups at specific positions on pyrazoles, demonstrating its versatility in organic synthesis.
Isoxazole and Oxazole Derivatives Synthesis
5-Methyl-4-isoxazolecarbonyl chloride is essential in synthesizing isoxazole and oxazole derivatives. Serebryannikova et al. (2019) explored its use in a novel synthesis approach, highlighting its significance in creating diverse organic compounds.
Synthesis of Pyridine Derivatives
The compound is also involved in synthesizing pyridine derivatives. Al-Issa (2012) demonstrated its application in creating a series of pyridine carbonitriles, essential for various chemical and pharmaceutical applications.
Removal of Polar Pollutants
In environmental science, derivatives of 5-Methyl-4-isoxazolecarbonyl chloride are studied for the removal of polar pollutants. Reemtsma et al. (2010) investigated its role in eliminating benzotriazoles from wastewater, demonstrating its importance in water treatment processes.
Corrosion Inhibition Studies
Its derivatives have been studied for corrosion inhibition in HCl solutions. Yadav et al. (2016) synthesized pyranopyrazole derivatives and tested their effectiveness as corrosion inhibitors, showcasing its potential in material protection.
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQPVQEYCFRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983586 | |
Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-isoxazolecarbonyl chloride | |
CAS RN |
6505-43-7, 67305-24-2 | |
Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-oxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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